

Spectroscopic Profile of 2,2,4-Trimethyloctane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,4-Trimethyloctane

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,2,4-trimethyloctane**, a branched alkane of interest in various fields of chemical research. Due to the limited availability of experimentally derived spectra for this specific compound, this document focuses on predicted data based on the analysis of homologous compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and related industries.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,2,4-trimethyloctane** (C₁₁H₂₄, Molecular Weight: 156.31 g/mol).^{[1][2]} These predictions are derived from the known spectral characteristics of similar branched alkanes and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
C1-H ₃ (t)	~ 0.8-0.9	Triplet	3H
C2-(CH ₃) ₃ (s)	~ 0.8-0.9	Singlet	9H
C3-H ₂ (m)	~ 1.1-1.3	Multiplet	2H
C4-H (m)	~ 1.4-1.6	Multiplet	1H
C4-CH ₃ (d)	~ 0.8-0.9	Doublet	3H
C5-H ₂ (m)	~ 1.2-1.4	Multiplet	2H
C6-H ₂ (m)	~ 1.2-1.4	Multiplet	2H
C7-H ₂ (m)	~ 1.2-1.4	Multiplet	2H
C8-H ₃ (t)	~ 0.8-0.9	Triplet	3H

Chemical shifts for protons in alkanes typically appear in the upfield region of the spectrum (0.5 - 2.0 ppm). The exact chemical shift is influenced by the local electronic environment and substitution pattern.^[3]

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
C1	~ 14
C2	~ 32 (Quaternary)
C2-(CH ₃) ₃	~ 29
C3	~ 50
C4	~ 30-35 (Tertiary)
C4-CH ₃	~ 20-25
C5	~ 40-45
C6	~ 25-30
C7	~ 20-25
C8	~ 14

The chemical shifts of carbon atoms in alkanes are dependent on their substitution. Quaternary carbons are the most downfield, followed by tertiary, secondary, and primary carbons.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H Stretch (sp ³)	2850-3000	Strong
C-H Bend (CH ₃)	~1450 and ~1375	Medium
C-H Bend (CH ₂)	~1465	Medium

The IR spectra of alkanes are characterized by strong C-H stretching absorptions just below 3000 cm⁻¹. C-H bending vibrations for methyl and methylene groups appear in the 1470-1350 cm⁻¹ region.^{[4][5]}

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Fragment Ion	Comments
156	$[C_{11}H_{24}]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$) - Expected to be of very low abundance or absent in highly branched alkanes.
141	$[M - CH_3]^+$	Loss of a methyl group.
99	$[M - C_4H_9]^+$	Cleavage at the C4-C5 bond (loss of a butyl radical).
85	$[C_6H_{13}]^+$	Cleavage at the C4-C5 bond (formation of a hexyl cation).
71	$[C_5H_{11}]^+$	Fragmentation of the alkyl chain.
57	$[C_4H_9]^+$	Likely the base peak, corresponding to the stable tertiary butyl cation.
43	$[C_3H_7]^+$	Propyl cation.
29	$[C_2H_5]^+$	Ethyl cation.

The fragmentation of branched alkanes in mass spectrometry is governed by the formation of the most stable carbocations. Cleavage is favored at branch points, and the molecular ion peak is often weak or absent.^[6]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for **2,2,4-trimethyloctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2,2,4-trimethyloctane** for 1H NMR and 50-100 mg for ^{13}C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Data Acquisition:
 - The NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve optimal homogeneity.
 - For ^1H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is required due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:
 - As **2,2,4-trimethyloctane** is a liquid at room temperature, the spectrum can be obtained directly as a thin film.
 - Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin, uniform film.
- Data Acquisition:

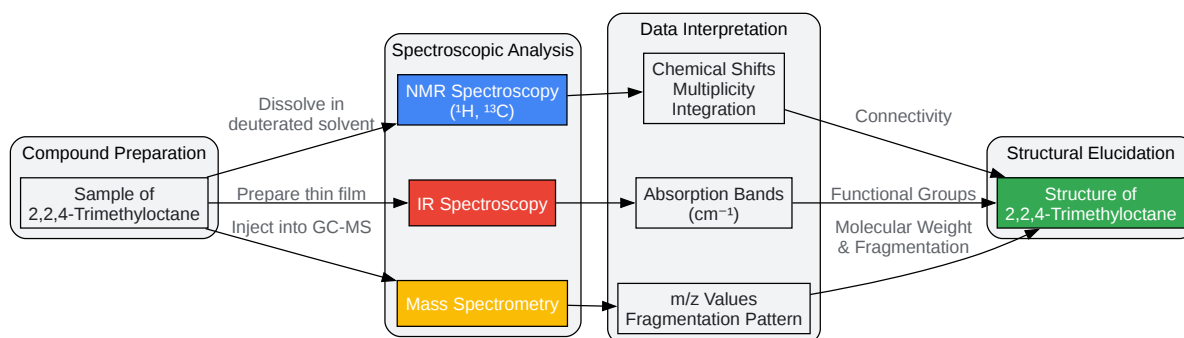
- The prepared salt plates are placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.
- A background spectrum of the empty spectrometer is recorded first.
- The sample spectrum is then recorded, typically over the range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as a plot of percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - A small amount of the sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for a volatile compound like **2,2,4-trimethyloctane**.
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ($\text{M}^{+\bullet}$) and fragment ions. This is known as electron ionization (EI).
- Mass Analysis and Detection:
 - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion at a specific m/z value.
 - The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualizations

Logical Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **2,2,4-trimethyloctane**.

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